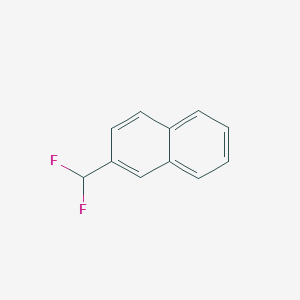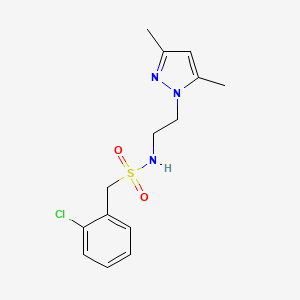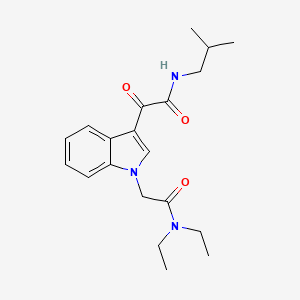![molecular formula C23H24F3N3O3S B2912470 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1022903-92-9](/img/structure/B2912470.png)
7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. It features a quinoxaline core, a trifluoromethylbenzyl group, and a pyrrolidinylsulfonyl substituent. The compound's distinct configuration lends it properties that are valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves several steps:
Formation of the quinoxaline core: : This typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethylbenzyl group: : This is usually achieved through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced onto the quinoxaline core.
Sulfonylation: : The final step involves the sulfonylation of the nitrogen atom in the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors for better reaction control and scalability, as well as the application of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: : The quinoxaline core can be reduced to dihydroquinoxaline under appropriate conditions.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring and the quinoxaline core.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Employs reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but generally include modified quinoxaline derivatives, reduced forms of the original compound, and various substitution products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis and drug development due to its reactive functional groups and complex structure.
Biology and Medicine
In biological studies, it can act as a ligand for studying receptor interactions or as a core structure for developing pharmaceuticals targeting specific pathways.
Industry
In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers or catalysts, where its specific functional groups play a crucial role.
Wirkmechanismus
The mechanism of action of 7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to easily cross cell membranes, while the sulfonyl group can form stable bonds with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: : Often used in the development of pharmaceuticals and materials.
Trifluoromethylbenzyl compounds: : Known for their applications in medicinal chemistry due to enhanced metabolic stability and bioavailability.
Uniqueness
The combination of a quinoxaline core with a trifluoromethylbenzyl group and a pyrrolidinylsulfonyl substituent makes this compound unique
Eigenschaften
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c24-23(25,26)17-6-3-5-16(13-17)15-29-21-14-18(33(31,32)27-10-1-2-11-27)8-9-19(21)28-12-4-7-20(28)22(29)30/h3,5-6,8-9,13-14,20H,1-2,4,7,10-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKVVPBRJPXQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2912393.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2912394.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)






![N-(4-methoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912409.png)
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)propanamide](/img/structure/B2912410.png)
